AS-252424

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

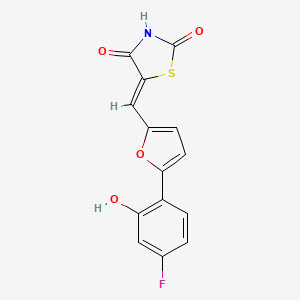

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYVWNDMOQPMGE-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017365 | |

| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900515-16-4 | |

| Record name | AS-252424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-252424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AS-252424: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

AS-252424 is a potent and selective small-molecule inhibitor primarily targeting phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in cellular signaling pathways involved in inflammation, immune responses, and cell growth.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Inhibition of PI3Kγ

This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which governs a multitude of cellular processes including cell growth, proliferation, survival, and motility.[2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases

| Target | IC50 (nM) | Assay Conditions |

| PI3Kγ | 30 ± 10 | Cell-free kinase assay[3] |

| PI3Kα | 935 ± 150 | Cell-free kinase assay |

| PI3Kβ | 20,000 | Cell-free kinase assay |

| PI3Kδ | 20,000 | Cell-free kinase assay |

| Casein Kinase 2 (CK2) | 20 | Cell-free kinase assay |

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Process | Cell Type | IC50 (µM) | Stimulus |

| PKB/Akt Phosphorylation | THP-1 monocytes | 0.4 | MCP-1 |

| PKB/Akt Phosphorylation | THP-1 monocytes | 4.7 | CSF-1 |

| Chemotaxis | Primary monocytes | 52 | MCP-1 |

| Chemotaxis | THP-1 monocytes | 53 | MCP-1 |

| Ferroptosis Prevention | HT-1080 cells | 2.2 | RSL3 |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by attenuating the PI3Kγ signaling cascade. The following diagram illustrates this pathway.

Caption: this compound inhibits PI3Kγ and ACSL4, blocking downstream signaling.

In addition to its well-established role as a PI3Kγ inhibitor, recent studies have identified this compound as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4). ACSL4 is a critical enzyme in the execution of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting ACSL4, this compound can prevent ferroptosis, as demonstrated by its ability to rescue cells from RSL3-induced cell death.

Furthermore, in bone marrow-derived mast cells, this compound has been shown to attenuate c-Kit ligand-induced leukotriene C4 generation and degranulation. This effect is associated with the downregulation of cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinase (MAPK) phosphorylation, as well as the inhibition of calcium liberation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PI3Kγ Lipid Kinase Assay

This assay quantifies the enzymatic activity of PI3Kγ and the inhibitory effect of this compound.

Caption: Workflow for the PI3Kγ lipid kinase scintillation proximity assay.

Methodology:

-

A PI3Kγ lipid kinase assay is performed in a 384-well plate.

-

The reaction mixture contains the PI3Kγ enzyme, the lipid substrate phosphatidylinositol (PtdIns), ATP, and radiolabeled [γ33P]ATP.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed, during which PI3Kγ phosphorylates PtdIns.

-

Neomycin-coated scintillation proximity assay (SPA) beads are added to the wells. These beads bind to the phosphorylated product.

-

When the radiolabeled product binds to the SPA bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal that is measured by a scintillation counter.

-

The intensity of the signal is proportional to the amount of phosphorylated product, and thus the activity of the enzyme.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

Cellular Akt/PKB Phosphorylation Assay

This cell-based assay measures the effect of this compound on the downstream signaling of PI3Kγ.

Methodology:

-

Human monocytic THP-1 cells or RAW-264 macrophages are starved in a serum-free medium for 3 hours.

-

The cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes.

-

Cells are then stimulated with a chemoattractant such as monocyte chemoattractant protein-1 (MCP-1) or C5a for 5 minutes to activate the PI3Kγ pathway.

-

Following stimulation, the cells are lysed, and the phosphorylation of Akt/PKB at Serine-473 is measured using a phospho-specific antibody in an ELISA format or by Western blot.

-

The results are quantified to determine the concentration-dependent inhibition of Akt/PKB phosphorylation by this compound.

Chemotaxis Assay

This assay assesses the functional consequence of PI3Kγ inhibition on cell migration.

Methodology:

-

Primary monocytes or the monocytic cell line THP-1 are used.

-

A chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

The lower well contains a chemoattractant, such as MCP-1.

-

The cells, pre-treated with different concentrations of this compound, are placed in the upper well.

-

The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

After a set period, the number of cells that have migrated to the lower well is quantified, typically by cell counting.

-

The IC50 value for the inhibition of chemotaxis is then determined.

In Vivo Efficacy

The in vivo effects of this compound have been evaluated in animal models. In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound at 10 mg/kg resulted in a significant reduction in leukocyte recruitment. Specifically, a moderate reduction in neutrophil recruitment (35% ± 14%) was observed, which is comparable to the phenotype seen in PI3Kγ-deficient mice. However, it is noteworthy that in a mouse model of toluene diisocyanate-induced asthma, this compound at a dose of 10 mg/kg increased airway hyperresponsiveness and airway smooth muscle thickening.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ, with a secondary activity against ACSL4. Its mechanism of action involves the direct inhibition of PI3Kγ kinase activity, leading to the suppression of the PI3K/Akt signaling pathway and subsequent inhibition of cellular processes such as chemotaxis and proliferation. Its ability to also inhibit ACSL4 implicates it as a tool for studying and potentially treating conditions involving ferroptosis. The detailed experimental protocols provided herein serve as a guide for researchers investigating the biological roles of PI3Kγ and the therapeutic potential of its inhibitors.

References

AS-252424: A Selective PI3Kγ Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-252424 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. As a member of the furan-2-ylmethylene thiazolidinedione class of compounds, it has emerged as a critical tool for investigating the physiological and pathological roles of PI3Kγ. This enzyme is a key component of the PI3K/Akt/mTOR signaling pathway, which is integral to a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, and survival.[1] Notably, PI3Kγ is predominantly expressed in leukocytes, where it plays a crucial role in inflammatory and immune responses.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects in various in vitro and in vivo experimental models. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.

Introduction to PI3Kγ and the Rationale for Selective Inhibition

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA isoforms are typically activated by receptor tyrosine kinases (RTKs), the Class IB isoform, PI3Kγ, is activated by G-protein coupled receptors (GPCRs). This distinction is crucial as it positions PI3Kγ as a key mediator of inflammatory and immune cell responses to chemoattractants and other inflammatory stimuli.

The selective inhibition of PI3Kγ holds significant therapeutic potential for a range of inflammatory and autoimmune diseases, as well as certain types of cancer. By specifically targeting PI3Kγ, it is possible to modulate the inflammatory response with potentially fewer side effects compared to broader-spectrum PI3K inhibitors. This compound has been instrumental in elucidating the specific functions of PI3Kγ and serves as a valuable pharmacological tool for preclinical studies.

This compound: Mechanism of Action and Selectivity

This compound acts as an ATP-competitive inhibitor of PI3Kγ.[3][4] Its inhibitory activity is highly selective for the γ isoform of PI3K, as demonstrated by in vitro kinase assays.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound against various PI3K isoforms and other kinases.

Table 1: IC50 Values of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |

| PI3Kγ | 30 ± 10 | - |

| PI3Kα | 935 ± 150 | ~31-fold |

| PI3Kβ | 20,000 | ~667-fold |

| PI3Kδ | 20,000 | ~667-fold |

Data sourced from multiple references.[5]

Table 2: Inhibitory Activity of this compound against Other Kinases

| Kinase | IC50 (nM) | Notes |

| Casein Kinase 2 (CK2) | 20 | This compound exhibits significant off-target activity against CK2. |

| ACSL4 | 2200 | This compound also inhibits long-chain acyl-CoA synthetase 4 (ACSL4). |

| Other Kinases | >10,000 | A screen against 80 different Ser/Thr and Tyr kinases showed no significant inhibition at 10 µM. |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay)

This assay measures the phosphorylation of phosphatidylinositol (PtdIns) by PI3Kγ in the presence of radiolabeled ATP.

Materials:

-

Human recombinant PI3Kγ

-

Kinase Buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate)

-

Lipid vesicles (containing 18 µM PtdIns and 250 µM PtdSer)

-

[γ-³³P]ATP (100 nCi)

-

15 µM ATP (final concentration)

-

This compound (or other inhibitors) dissolved in DMSO

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing 100 ng of human PI3Kγ in kinase buffer.

-

Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the lipid vesicles and the ATP/[γ-³³P]ATP mix.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 250 µg of Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Akt/PKB Phosphorylation Assay (ELISA)

This assay quantifies the phosphorylation of Akt at Serine 473, a downstream effector of PI3K, in response to a stimulant.

Materials:

-

Raw-264 macrophage cell line (or other suitable cell line)

-

Serum-free cell culture medium

-

This compound (or other inhibitors) dissolved in DMSO

-

C5a (or other GPCR agonist) as a stimulant (e.g., 50 nM)

-

Phospho-Ser-473 Akt specific antibody

-

Standard ELISA kit components (e.g., secondary antibody, substrate, stop solution)

-

96-well plates

-

Plate reader

Procedure:

-

Seed Raw-264 macrophages in 96-well plates and grow to the desired confluency.

-

Starve the cells in serum-free medium for 3 hours to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO for 30 minutes.

-

Stimulate the cells with 50 nM C5a for 5 minutes.

-

Lyse the cells and perform an ELISA according to the manufacturer's instructions, using a phospho-Ser-473 Akt specific antibody to detect the level of Akt phosphorylation.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Determine the IC50 value by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the inhibitor concentration.

Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.

Materials:

-

THP-1 human monocytic cell line or primary monocytes

-

Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes)

-

Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)

-

This compound

-

Cell culture medium

Procedure:

-

Culture THP-1 cells or isolate primary monocytes.

-

Resuspend the cells in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 30 minutes.

-

Place the chemoattractant (MCP-1) in the lower chamber of the chemotaxis plate.

-

Add the pre-treated cell suspension to the upper chamber.

-

Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Visualization of Pathways and Workflows

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, highlighting the role of PI3Kγ and the inhibitory action of this compound.

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Akt Phosphorylation Assay

This diagram outlines the key steps in the cellular Akt phosphorylation assay.

Caption: Workflow for the cellular Akt phosphorylation ELISA.

In Vivo Studies

This compound has been evaluated in various animal models to assess its efficacy in blocking leukocyte migration and inflammation.

Thioglycollate-Induced Peritonitis in Mice

In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound at a dose of 10 mg/kg resulted in a moderate reduction of neutrophil recruitment by approximately 35%. This effect was comparable to the reduction observed in PI3Kγ-deficient mice, further validating the selectivity and in vivo activity of the compound.

Cellular Effects of this compound

Beyond its effects on leukocyte migration, this compound has been shown to impact other cellular processes.

-

Mast Cell Degranulation: this compound has been reported to attenuate c-Kit ligand-induced leukotriene C4 (LTC4) generation and degranulation in bone marrow-derived mast cells (BMMCs). This is associated with the downregulation of phosphorylation of cytosolic phospholipase A2 (cPLA2) and MAP kinases, as well as the inhibition of Ca²⁺ liberation.

-

Cancer Cell Proliferation: In pancreatic cancer cell lines HPAF and Capan1, this compound has been shown to specifically block cell proliferation.

-

Cardiomyocyte Function: In HL-1 cardiomyocytes, 100 nM of this compound was found to significantly reduce intracellular Ca²⁺ concentration ([Ca²⁺]i), L-type Ca²⁺ current (ICa), and Ca²⁺ transients.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PI3Kγ-mediated signaling pathways. Its high potency and selectivity for PI3Kγ over other Class I isoforms make it an excellent probe for dissecting the specific roles of this kinase in cellular and organismal physiology. The data and protocols presented in this guide are intended to support researchers and drug development professionals in utilizing this compound to advance our understanding of PI3Kγ biology and to explore its therapeutic potential. The off-target effects on CK2 and ACSL4 should be considered when interpreting experimental results. Further research and development of even more selective PI3Kγ inhibitors will continue to be an important area of investigation.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Dual Inhibition of PI3Kγ and ACSL4 by AS-252424: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-252424 has been identified as a potent small molecule inhibitor with a unique dual-targeting mechanism of action. Initially characterized as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses, recent studies have revealed its direct inhibition of acyl-CoA synthetase long-chain family member 4 (ACSL4), a critical enzyme in the ferroptosis cell death pathway. This technical guide provides a comprehensive overview of the dual inhibitory action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its targets and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Notes |

| PI3Kγ | 30 ± 10 nM[1] | Cell-free kinase assay | Potent and selective inhibition. |

| PI3Kα | 935 ± 150 nM[1] | Cell-free kinase assay | Over 30-fold selectivity for PI3Kγ over PI3Kα.[2] |

| PI3Kβ | 20 µM[1] | Cell-free kinase assay | Low inhibitory activity.[2] |

| PI3Kδ | 20 µM | Cell-free kinase assay | Low inhibitory activity. |

| Casein Kinase 2 (CK2) | 20 nM | Cell-free kinase assay | Off-target activity noted. |

| ACSL4 | Direct binder | Pull-down assay | Binds directly to glutamine 464 of ACSL4. |

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Line | IC50 Value | Notes |

| Inhibition of MCP-1-mediated chemotaxis | Primary monocytes | 52 µM | Demonstrates functional inhibition of PI3Kγ-mediated signaling. |

| Inhibition of MCP-1-mediated chemotaxis | THP-1 | 53 µM | Consistent activity in a monocytic cell line. |

| Inhibition of PKB/Akt phosphorylation (MCP-1 induced) | THP-1 | 0.4 µM | Potent inhibition of a key downstream effector of PI3Kγ. |

| Inhibition of PKB/Akt phosphorylation (C5a induced) | Raw-264 macrophages | Submicromolar/low-micromolar | Effective inhibition of GPCR-mediated PI3Kγ activation. |

| Prevention of RSL3-induced ferroptosis | HT-1080 | 2.2 µM | Demonstrates functional inhibition of ACSL4-mediated ferroptosis. |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by concurrently inhibiting two distinct signaling pathways: the PI3Kγ pathway, which is central to inflammation and immunity, and the ACSL4-dependent ferroptosis pathway, a form of regulated cell death driven by iron-dependent lipid peroxidation.

PI3Kγ Signaling Pathway

PI3Kγ is a lipid kinase that, upon activation by G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane, leading to their activation. Activated Akt then phosphorylates a multitude of downstream targets, regulating diverse cellular processes including cell growth, proliferation, survival, and migration. In immune cells, this pathway is crucial for chemotaxis and the inflammatory response.

ACSL4 and the Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. ACSL4 plays a pivotal role in this process by catalyzing the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA esters. These PUFA-CoAs are then incorporated into phospholipids, primarily phosphatidylethanolamines (PE), which are highly susceptible to lipid peroxidation. This peroxidation, often mediated by lipoxygenases (LOXs), leads to membrane damage and ultimately cell death. This compound directly binds to and inhibits the enzymatic activity of ACSL4, thereby preventing the initial step required for PUFA incorporation into lipids and subsequent peroxidation, thus protecting cells from ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's dual inhibitory activity.

PI3Kγ Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3Kγ.

Materials:

-

Recombinant human PI3Kγ

-

Kinase Buffer (e.g., 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate)

-

ATP and [γ-33P]ATP

-

Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer)

-

This compound

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add recombinant human PI3Kγ (e.g., 100 ng) to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding the lipid vesicles and a mixture of ATP and [γ-33P]ATP.

-

Allow the reaction to proceed at room temperature for a specified time.

-

Stop the reaction by adding neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product, bringing the radiolabel into proximity for signal detection.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

ACSL4 Activity Assay (In Vitro)

This assay quantifies the enzymatic activity of ACSL4 and the inhibitory effect of this compound.

Materials:

-

Recombinant ACSL4 protein

-

Reaction Buffer (e.g., 175 mM Tris pH 7.4, 10 mM ATP, 8 mM MgCl2, 5 mM DTT)

-

Coenzyme A (CoA)

-

[3H]-Arachidonic Acid ([3H]-AA)

-

This compound

-

Ethyl acetate

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

Incubate recombinant ACSL4 protein with different concentrations of this compound for 10 minutes at 37°C in the reaction buffer.

-

Initiate the reaction by adding CoA and [3H]-AA.

-

Allow the reaction to proceed for a defined time at 37°C.

-

Terminate the reaction by adding ethyl acetate to extract the [3H]-AA-CoA product.

-

Separate the organic phase containing the product.

-

Quantify the amount of [3H]-AA-CoA formed by liquid scintillation counting.

-

Calculate the percent inhibition and determine the IC50 value.

Cell-Based PKB/Akt Phosphorylation Assay

This assay assesses the ability of this compound to inhibit PI3Kγ signaling in a cellular context.

Materials:

-

Raw-264 macrophages or THP-1 monocytes

-

Serum-free medium

-

This compound

-

Stimulant (e.g., 50 nM C5a or MCP-1)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

ELISA or Western blotting reagents

Procedure:

-

Plate cells and starve them in serum-free medium for 3 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.

-

Stimulate the cells with the chosen agonist (e.g., C5a) for 5 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phosphorylated Akt and total Akt using a standard ELISA or by Western blotting.

-

Normalize the phosphorylated Akt signal to the total Akt signal.

-

Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Logical Workflow for Investigating Dual Inhibition

The following diagram illustrates a logical workflow for characterizing a dual inhibitor like this compound.

Conclusion

This compound represents a valuable pharmacological tool for studying the distinct and overlapping roles of PI3Kγ and ACSL4 in health and disease. Its dual inhibitory activity against key enzymes in inflammation and ferroptosis opens up new avenues for therapeutic intervention in a range of pathologies, including inflammatory disorders, ischemia-reperfusion injury, and certain types of cancer. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of targeting both the PI3Kγ and ACSL4 pathways.

References

AS-252424: A Multi-faceted Inhibitor Targeting Key Signaling Pathways in Inflammation, Ferroptosis, and Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AS-252424 has emerged as a critical chemical probe and potential therapeutic lead due to its potent and selective inhibition of key enzymes involved in cellular signaling. Primarily recognized as a Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, its activity extends to other significant targets, including Long-chain-acyl-CoA synthetase 4 (ACSL4) and Casein Kinase 2 (CK2). This guide provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound is implicated in at least three major signaling pathways, exerting its influence through the inhibition of key enzymatic nodes.

The PI3K/Akt/mTOR Signaling Pathway

This compound is a potent and selective inhibitor of PI3Kγ, a lipid kinase crucial for intracellular signaling downstream of G-protein coupled receptors (GPCRs).[1][2] PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] Activated Akt proceeds to phosphorylate a multitude of substrates, regulating fundamental cellular processes including cell growth, proliferation, survival, and migration. By inhibiting PI3Kγ, this compound effectively dampens this signaling cascade, which is often dysregulated in inflammatory diseases and cancer.

// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3Kg [label="PI3Kγ", fillcolor="#F1F3F4", fontcolor="#202124"]; AS252424 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cell Growth,\nProliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Edges GPCR -> PI3Kg [color="#4285F4"]; AS252424 -> PI3Kg [arrowhead=tee, color="#EA4335", penwidth=2]; PI3Kg -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; mTOR -> Cellular_Responses [color="#4285F4"]; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.The Ferroptosis Pathway

A more recently discovered role for this compound is its inhibition of Long-chain-acyl-CoA synthetase 4 (ACSL4), a critical enzyme in the execution of ferroptosis, a form of iron-dependent regulated cell death. ACSL4 is responsible for the esterification of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into phospholipids. These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, a key event in ferroptosis. By inhibiting ACSL4, this compound prevents the incorporation of these vulnerable fatty acids into cellular membranes, thereby protecting cells from ferroptotic death. This mechanism has significant therapeutic potential in diseases characterized by excessive ferroptosis, such as ischemia-reperfusion injury.

// Nodes PUFA [label="PUFAs\n(e.g., AA, AdA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACSL4 [label="ACSL4", fillcolor="#F1F3F4", fontcolor="#202124"]; AS252424 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; PUFA_PL [label="PUFA-containing\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ferroptosis [label="Ferroptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Edges PUFA -> ACSL4 [color="#34A853"]; AS252424 -> ACSL4 [arrowhead=tee, color="#EA4335", penwidth=2]; ACSL4 -> PUFA_PL [label=" esterifies", fontsize=8, fontcolor="#5F6368", color="#34A853"]; PUFA_PL -> Lipid_Peroxidation [color="#34A853"]; Lipid_Peroxidation -> Ferroptosis [color="#34A853"]; }

Caption: this compound inhibits ferroptosis by targeting ACSL4.Inflammatory Mediator Signaling in Mast Cells

In mast cells, this compound has been shown to downregulate inflammatory responses. Specifically, it attenuates the c-Kit ligand-induced production of leukotriene C4 (LTC4) and degranulation. This anti-inflammatory effect is mediated through the downregulation of the phosphorylation of cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinases (MAPKs) such as JNK and p38, as well as the inhibition of Ca2+ liberation. This highlights the compound's potential in treating mast cell-driven inflammatory and allergic diseases.

// Nodes cKitL [label="c-Kit Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3Kg_MC [label="PI3Kγ", fillcolor="#F1F3F4", fontcolor="#202124"]; AS252424_MC [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; cPLA2 [label="p-cPLA2", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="p-JNK / p-p38", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_lib [label="Ca²⁺ Liberation", fillcolor="#F1F3F4", fontcolor="#202124"]; LTC4 [label="LTC4 Production", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Degranulation [label="Degranulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Edges cKitL -> PI3Kg_MC [color="#4285F4"]; AS252424_MC -> PI3Kg_MC [arrowhead=tee, color="#EA4335", penwidth=2]; PI3Kg_MC -> cPLA2 [color="#4285F4"]; PI3Kg_MC -> MAPK [color="#4285F4"]; PI3Kg_MC -> Ca_lib [color="#4285F4"]; cPLA2 -> LTC4 [color="#4285F4"]; MAPK -> LTC4 [color="#4285F4"]; Ca_lib -> Degranulation [color="#4285F4"]; }

Caption: this compound modulates mast cell inflammatory signaling.Quantitative Data Summary

The inhibitory activity of this compound against various kinases and its effects in cellular assays are summarized below.

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| PI3Kγ | 30 ± 10 | Cell-free | |

| PI3Kγ | 33 | Cell-free | |

| PI3Kα | 935 ± 150 | Cell-free | |

| PI3Kβ | 20,000 | Cell-free | |

| PI3Kδ | 20,000 | Cell-free | |

| Casein Kinase 2 (CK2) | 20 | Cell-free | |

| Long-chain acyl-CoA synthetase 4 (ACSL4) | - | Binds to Gln464 and inhibits activity |

| Cellular Assay | IC50 (µM) | Cell Line / Model | Reference |

| MCP-1-mediated chemotaxis | 52 | Primary monocytes | |

| MCP-1-mediated chemotaxis | 53 | THP-1 cells | |

| MCP-1-induced PKB/Akt phosphorylation | 0.4 | THP-1 cells | |

| CSF-1-induced PKB/Akt phosphorylation | 4.7 | - | |

| C5a-mediated PKB/Akt phosphorylation | 0.23 | Raw264 macrophages | |

| Prevention of RSL3-induced viability decrease | 2.2 | HT-1080 cells |

Experimental Protocols

In Vitro Kinase Assay (PI3Kγ)

This protocol is a generalized procedure based on scintillation proximity assay (SPA) technology.

Materials:

-

Recombinant human PI3Kγ

-

This compound

-

Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

-

Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)

-

[γ-³³P]ATP

-

Neomycin-coated SPA beads

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, lipid vesicles, and the this compound dilution (or DMSO for control).

-

Add recombinant human PI3Kγ to initiate the pre-incubation.

-

Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the neomycin-coated SPA beads.

-

Centrifuge the plate and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro PI3Kγ kinase assay.

Cellular Assay: Inhibition of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) by Western blotting to assess PI3K pathway inhibition in a cellular context.

Materials:

-

Cell line (e.g., THP-1, Raw264 macrophages)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., MCP-1, C5a)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and grow to desired confluency.

-

Starve cells in serum-free medium for a few hours.

-

Pre-treat cells with various concentrations of this compound or DMSO for 30 minutes.

-

Stimulate the cells with the appropriate agonist (e.g., 50 nM C5a) for a short period (e.g., 5 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize p-Akt to total Akt and a loading control.

Caption: Workflow for assessing Akt phosphorylation via Western blot.

Conclusion

This compound is a valuable pharmacological tool with a well-defined inhibitory profile against PI3Kγ, ACSL4, and CK2. Its involvement in the PI3K/Akt/mTOR, ferroptosis, and mast cell inflammatory signaling pathways underscores its potential for therapeutic applications in a range of diseases, including cancer, inflammatory disorders, and ischemia-reperfusion injury. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the multifaceted activities of this compound.

References

AS-252424: A Technical Guide for Studying Inflammation and Immune Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-252424 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the regulation of inflammatory and immune responses.[1][2] PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs), which are activated by various chemoattractants and inflammatory mediators.[3][4] This makes this compound an invaluable tool for dissecting the roles of PI3Kγ in a multitude of cellular processes, including leukocyte migration, mast cell degranulation, and macrophage activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in preclinical models of inflammatory diseases.

Core Mechanism of Action

This compound is a furan-2-ylmethylene thiazolidinedione that acts as an ATP-competitive inhibitor of PI3Kγ.[2] By binding to the ATP-binding pocket of the p110γ catalytic subunit, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits downstream effector proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B or PKB), to the plasma membrane, leading to their activation. The inhibition of this pathway by this compound disrupts a wide array of cellular functions integral to the inflammatory cascade.

Recent studies have also identified this compound as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), an enzyme involved in ferroptosis, and casein kinase 2 (CK2). Researchers should be mindful of these off-target effects when interpreting results.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Type/Assay Condition | Reference |

| PI3Kγ | 30 ± 10 nM | Cell-free assay | |

| 33 nM | Cell-free assay | ||

| PI3Kα | 935 ± 150 nM | Cell-free assay | |

| 940 nM | Cell-free assay | ||

| PI3Kβ | 20 µM | Cell-free assay | |

| PI3Kδ | 20 µM | Cell-free assay | |

| Casein Kinase 2 (CK2) | 0.02 µM | Cell-free assay | |

| ACSL4 | 2.2 µM | HT-1080 cells (inhibition of RSL3-induced viability decrease) | |

| PKB/Akt Phosphorylation (MCP-1 stimulated) | 0.4 µM | THP-1 cells | |

| PKB/Akt Phosphorylation (C5a stimulated) | 0.23 µM | Raw264 macrophages | |

| MCP-1-mediated Chemotaxis | 52 µM | Wild-type primary monocytes | |

| 53 µM | THP-1 cells |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Thioglycollate-induced Peritonitis (Mouse) | 10 mg/kg (oral) | 35% ± 14% reduction in neutrophil recruitment | |

| Toluene Diisocyanate-induced Asthma (Mouse) | 10 mg/kg | Increased airway hyperresponsiveness and smooth muscle thickening | |

| TNF-transgenic model of Rheumatoid Arthritis (Mouse) | Not specified | Regulates fibroblast matrix metalloproteinase expression | |

| Campylobacter jejuni infection (Mouse) | Not specified | Reduced bacterial counts in spleen and mesenteric lymph nodes |

Signaling Pathways

The primary signaling pathway affected by this compound is the PI3Kγ/Akt pathway, which is critical for transducing signals from chemoattractant receptors.

Caption: PI3Kγ signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay for PI3Kγ Inhibition

This protocol is adapted from methodologies described in the literature for assessing the potency of PI3K inhibitors.

Objective: To determine the IC50 value of this compound for PI3Kγ.

Materials:

-

Recombinant human PI3Kγ enzyme

-

This compound

-

PIP2 substrate

-

[γ-32P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Lipid vesicles

-

Stop solution (e.g., 1 M HCl)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the kinase buffer, recombinant PI3Kγ, and the diluted this compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Prepare lipid vesicles containing PIP2.

-

Initiate the kinase reaction by adding the lipid vesicles and [γ-32P]ATP to the wells.

-

Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at room temperature or 30°C.

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids and quantify the amount of radiolabeled PIP3 produced using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Model: Thioglycollate-Induced Peritonitis

This protocol outlines a common in vivo model to assess the effect of this compound on leukocyte recruitment.

Objective: To evaluate the efficacy of this compound in blocking leukocyte migration in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Sterile thioglycollate broth (4%)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer and antibodies for leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages)

Procedure:

-

Administer this compound (e.g., 10 mg/kg) or vehicle to mice via oral gavage.

-

After a specified pre-treatment time (e.g., 1 hour), inject sterile thioglycollate broth intraperitoneally to induce peritonitis.

-

At a defined time point post-injection (e.g., 4-6 hours for neutrophil recruitment), euthanize the mice.

-

Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.

-

Collect the peritoneal fluid and determine the total number of leukocytes using a hemocytometer.

-

For differential cell counts, stain the cells with specific antibodies for neutrophils and macrophages and analyze by flow cytometry.

-

Compare the number of recruited leukocytes in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Caption: General experimental workflow for an in vivo peritonitis model.

Applications in Inflammation and Immune Response Research

This compound has been instrumental in elucidating the role of PI3Kγ in various immune cells and inflammatory conditions.

-

Mast Cells: Studies have shown that this compound significantly attenuates c-Kit ligand (KL)-induced leukotriene C4 (LTC4) generation and degranulation in bone marrow-derived mast cells (BMMCs). This effect is associated with the downregulation of cytosolic phospholipase A2 (cPLA2) and MAPK phosphorylation, as well as the inhibition of Ca2+ liberation.

-

Neutrophils: PI3Kγ is a key regulator of neutrophil migration. This compound has been shown to reduce neutrophil recruitment in response to inflammatory stimuli in vivo. It has also been used to demonstrate that aberrant PI3Kγ activity contributes to impaired neutrophil migration accuracy in the elderly, a phenotype that can be corrected by the inhibitor.

-

Macrophages: In macrophages, PI3Kγ signaling is involved in chemotaxis and the production of inflammatory mediators. This compound has been used to show that PI3Kγ, along with other isoforms, mediates the anti-inflammatory effects of vasopressin in endotoxin-stimulated macrophages. The inhibitor effectively blocks PKB/Akt phosphorylation in response to chemoattractants like C5a.

-

Models of Disease: this compound and other PI3Kγ inhibitors have shown efficacy in preclinical models of rheumatoid arthritis by suppressing joint inflammation and damage. It has also been implicated in modulating the immune response to bacterial infections. However, in a mouse model of asthma, this compound unexpectedly increased airway hyperresponsiveness, highlighting the context-dependent roles of PI3Kγ.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of PI3Kγ in inflammation and immunity. Its ability to potently inhibit PI3Kγ allows for the detailed study of downstream signaling events and their consequences on the function of various immune cells. While its off-target effects on ACSL4 and CK2 warrant consideration in experimental design and data interpretation, this compound remains a cornerstone compound for researchers aiming to understand and therapeutically target the PI3Kγ signaling pathway in a range of inflammatory and autoimmune disorders. The data and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field.

References

- 1. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS-252424 in Ferroptosis and Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including ischemia/reperfusion injury and cancer. This technical guide delves into the role and mechanism of action of AS-252424, a small molecule initially identified as a PI3Kγ inhibitor, which has been recently repurposed as a potent inhibitor of ferroptosis. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing its activity, and a summary of key quantitative data. This compound acts as a direct inhibitor of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a pivotal enzyme in the ferroptotic cascade, thereby preventing lipid peroxidation and subsequent cell death.

Introduction to Ferroptosis and Lipid Peroxidation

Ferroptosis is a distinct form of regulated cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. The process is initiated by the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis. A key regulator of this process is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid peroxides and the induction of ferroptosis.

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) has been identified as a critical determinant of ferroptosis sensitivity. ACSL4 is responsible for the esterification of long-chain PUFAs, particularly arachidonic acid (AA) and adrenic acid (AdA), into acyl-CoA species. These PUFA-CoAs are then incorporated into membrane phospholipids, which are the primary substrates for lipid peroxidation in ferroptosis.

This compound: From PI3Kγ Inhibition to Ferroptosis Regulation

This compound was initially characterized as a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ)[2][3]. However, recent research has unveiled a novel and significant role for this compound as a direct inhibitor of ACSL4, positioning it as a powerful tool to study and potentially treat ferroptosis-related diseases[1][4].

Mechanism of Action: Direct Inhibition of ACSL4

This compound directly interacts with and inhibits the enzymatic activity of ACSL4. Structural studies have revealed that this compound binds to the glutamine 464 residue of ACSL4. This binding event obstructs the enzyme's catalytic function, preventing the conversion of PUFAs like arachidonic acid into their corresponding acyl-CoA derivatives. By inhibiting ACSL4, this compound effectively reduces the pool of peroxidizable phospholipids in cellular membranes, thereby conferring resistance to ferroptotic stimuli.

Quantitative Data

The inhibitory activity of this compound has been quantified against various targets. The following tables summarize the key IC50 values.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and CK2

| Target | IC50 (µM) | Reference |

| PI3Kγ | 0.03 | |

| PI3Kα | 0.94 | |

| PI3Kβ | 20 | |

| PI3Kδ | 20 | |

| Casein Kinase 2 (CK2) | 0.02 |

Table 2: Anti-ferroptotic Activity of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of RSL3-induced cell death | HT-1080 | 2.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in ferroptosis and lipid peroxidation.

RSL3-Induced Ferroptosis Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of this compound on protecting cells from ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

-

Cell line of interest (e.g., HT-1080 fibrosarcoma cells)

-

Complete cell culture medium

-

This compound

-

RSL3

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well for HT-1080). Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations.

-

Pre-treatment with this compound: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Induction of Ferroptosis: Prepare a stock solution of RSL3 in DMSO. Add RSL3 to each well (except for the untreated control) to a final concentration known to induce ferroptosis in the chosen cell line (e.g., 1 µM for HT-1080).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours).

-

Cell Viability Measurement: Following the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions. For example, using a CCK-8 assay, add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value of this compound for the inhibition of RSL3-induced cell death.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in cells treated with a ferroptosis inducer and the effect of this compound. Upon oxidation, the fluorescence emission of this probe shifts from red (~591 nm) to green (~510 nm).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Ferroptosis inducer (e.g., RSL3 or erastin)

-

C11-BODIPY 581/591 probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy). Allow cells to adhere overnight. Treat the cells with this compound for 1-2 hours, followed by the addition of a ferroptosis inducer for the desired time.

-

Probe Loading: Prepare a working solution of C11-BODIPY 581/591 in a serum-free medium at a final concentration of 1-10 µM. Remove the treatment medium, wash the cells once with PBS, and then incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C, protected from light.

-

Cell Harvesting and Washing (for Flow Cytometry): After incubation with the probe, wash the cells twice with PBS. Detach the cells using a gentle dissociation reagent (e.g., TrypLE™) and resuspend them in PBS to create a single-cell suspension.

-

Analysis by Flow Cytometry: Analyze the cells on a flow cytometer. Excite the probe at 488 nm and collect the green fluorescence (oxidized form) and excite at ~561 nm and collect the red fluorescence (reduced form). The ratio of green to red fluorescence intensity is a measure of lipid peroxidation.

-

Analysis by Fluorescence Microscopy: After washing the cells, add fresh PBS or a suitable imaging medium. Acquire images using a fluorescence microscope with appropriate filter sets for green and red fluorescence. The ratio of green to red fluorescence intensity in the images can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The ACSL4-Mediated Ferroptosis Pathway

The following diagram illustrates the central role of ACSL4 in the ferroptosis pathway and the inhibitory effect of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for identifying and characterizing a ferroptosis inhibitor like this compound.

Conclusion

This compound has been identified as a potent and direct inhibitor of ACSL4, a key enzyme in the execution of ferroptosis. By preventing the incorporation of polyunsaturated fatty acids into membrane phospholipids, this compound effectively suppresses lipid peroxidation and protects cells from ferroptotic death. This dual-target inhibitor, originally developed for PI3Kγ, now serves as a valuable chemical probe for studying the molecular mechanisms of ferroptosis and holds therapeutic potential for diseases where ferroptosis is a key pathological driver. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader implications of ACSL4 inhibition in health and disease.

References

- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AS-252424 on Pancreatic Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of AS-252424, a selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, on the proliferation of pancreatic cancer cells. Pancreatic cancer remains a significant therapeutic challenge, with the PI3K/Akt/mTOR signaling pathway frequently implicated in its pathogenesis and progression. Understanding the impact of targeted inhibitors like this compound is crucial for the development of novel therapeutic strategies.

Core Findings: this compound's Anti-Proliferative Activity

This compound has demonstrated a specific inhibitory effect on the proliferation of pancreatic cancer cell lines.[1] As a potent and selective inhibitor of PI3Kγ, this compound shows significantly less activity against other PI3K isoforms, such as PI3Kα, highlighting its targeted mechanism of action.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against various PI3K isoforms has been quantified, revealing a strong preference for the γ isoform. This selectivity is a key characteristic of the compound's potential as a targeted therapeutic agent.

| Target | IC50 (nM) | Reference |

| PI3Kγ | 30, 33 | [1] |

| PI3Kα | 935 | [1] |

| Casein Kinase 2 | 20 | [1] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including pancreatic cancer. This compound exerts its anti-proliferative effects by inhibiting PI3Kγ, a key upstream component of this pathway. Inhibition of PI3Kγ disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of Akt. This, in turn, can affect a multitude of downstream effectors that are critical for cell cycle progression and survival. Interestingly, some studies have noted a potential for Akt reactivation following treatment with this compound, suggesting the presence of feedback mechanisms that could influence treatment outcomes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the impact of this compound on pancreatic cancer cell proliferation.

Cell Proliferation Assay (Cell Counting)

This protocol is designed to directly quantify the effect of this compound on the proliferation of pancreatic cancer cell lines such as HPAF and Capan-1.

Materials:

-

Pancreatic cancer cell lines (e.g., HPAF, Capan-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Counting:

-

After incubation, carefully remove the medium.

-

Wash the cells once with 100 µL of PBS.

-

Add 20 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

-

Add 80 µL of complete culture medium to each well to neutralize the trypsin.

-

Resuspend the cells by gentle pipetting.

-

Count the number of viable cells in each well using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Collect lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is typically used as a loading control.

Conclusion

This compound demonstrates clear anti-proliferative effects on pancreatic cancer cells by selectively targeting the PI3Kγ isoform and inhibiting the PI3K/Akt signaling pathway. Further investigation into the dose-dependent effects on cell cycle progression and apoptosis, as well as in vivo studies, are warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein serve as a foundation for researchers to conduct further studies on this compound and other PI3K inhibitors in the context of pancreatic cancer.

References

Unmasking the Collateral Effects of a PI3Kγ Inhibitor: A Technical Guide to the Off-Target Inhibition of Casein Kinase 2 by AS-252424

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of AS-252424, a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor, with a specific focus on its significant inhibitory activity against casein kinase 2 (CK2). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development, providing critical data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.

Executive Summary

This compound is a well-characterized and selective inhibitor of PI3Kγ, a key enzyme in inflammatory and immune responses.[1][2] However, comprehensive kinase profiling has revealed a significant off-target activity against casein kinase 2 (CK2), a ubiquitous and constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[3][4] This guide summarizes the quantitative data on this off-target interaction, provides detailed experimental protocols for its investigation, and illustrates the relevant signaling pathways and experimental workflows to aid in the design and interpretation of future studies.

Quantitative Analysis of this compound Kinase Inhibition

This compound exhibits high potency against its intended target, PI3Kγ. However, it also demonstrates potent inhibition of CK2, with a comparable IC50 value in cell-free assays. The selectivity profile of this compound against various PI3K isoforms and CK2 is summarized below.

| Kinase Target | IC50 (nM) | Assay Type |

| PI3Kγ | 30 - 33 | Cell-free |

| Casein Kinase 2 (CK2) | 20 | Cell-free |

| PI3Kα | 935 | Cell-free |

| PI3Kβ | 20,000 | Cell-free |

| PI3Kδ | 20,000 | Cell-free |

| Data compiled from multiple sources.[1] |

Experimental Protocols

The following sections detail representative methodologies for assessing the off-target effects of this compound on CK2 activity.

In Vitro Biochemical Kinase Assay for CK2 Inhibition

This protocol describes a radiometric assay to determine the IC50 value of this compound against purified CK2.

Materials:

-

Recombinant human casein kinase 2 (CK2α/β)

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant CK2, and the specific peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay for CK2 Activity

This protocol outlines a method to assess the effect of this compound on CK2 activity within a cellular context by measuring the phosphorylation of a known CK2 substrate.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Phospho-specific antibody against a known CK2 substrate (e.g., phospho-Akt (Ser129), phospho-CDC37)

-

Total protein antibody for the CK2 substrate

-

Loading control antibody (e.g., β-actin, GAPDH)

-

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified duration.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with the phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the total protein antibody and a loading control antibody.

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized workflow for investigating off-target effects.

Caption: PI3Kγ and CK2 signaling pathways with this compound inhibition points.

Caption: Workflow for investigating off-target effects of kinase inhibitors.

Discussion and Implications

The potent off-target inhibition of CK2 by this compound has significant implications for its use as a research tool. CK2 is a pleiotropic kinase involved in numerous cellular signaling pathways, and its inhibition can lead to a wide range of cellular effects that may be mistakenly attributed to the inhibition of PI3Kγ. Researchers using this compound should be aware of this dual activity and design experiments accordingly, for example, by using additional, structurally distinct PI3Kγ inhibitors or by employing genetic approaches to validate the role of PI3Kγ in the observed phenotype.

For drug development professionals, the off-target activity of this compound highlights the importance of comprehensive kinase selectivity profiling early in the drug discovery process. While dual-target inhibitors can sometimes offer therapeutic advantages, unintended off-target effects can lead to toxicity or other adverse events. A thorough understanding of a compound's full kinase inhibitory profile is essential for its safe and effective development as a therapeutic agent.

Conclusion

This compound is a potent inhibitor of both PI3Kγ and casein kinase 2. This technical guide provides the necessary data, experimental protocols, and conceptual frameworks to understand and investigate this off-target interaction. Acknowledging and accounting for the inhibition of CK2 is critical for the accurate interpretation of experimental results and for the informed development of kinase inhibitors.

References

- 1. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]

Methodological & Application

AS-252424 In Vitro Experimental Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[1][2][3] This document provides detailed in vitro experimental protocols for characterizing the activity and selectivity of this compound. The included methodologies cover enzymatic assays, cell-based functional assays, and analysis of downstream signaling pathways. All quantitative data is summarized for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction